molecular formula C24H19F3N2O4 B3849206 2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B3849206
M. Wt: 456.4 g/mol
InChI Key: FDJAVJAFAWSKHG-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. This ring is connected to two phenyl rings, one of which has a trifluoromethyl group attached to it. The other phenyl ring is connected to a phenyl ring with three methoxy groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The 1,3,4-oxadiazole ring and the phenyl rings are likely to be planar due to the sp2 hybridization of their atoms. The trifluoromethyl group is likely to be in an axial position due to the strong electronegativity of the fluorine atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would be determined by its functional groups. The 1,3,4-oxadiazole ring can participate in a variety of reactions, including nucleophilic substitution and ring-opening reactions . The trifluoromethyl group is generally quite stable but can be transformed under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the presence of the methoxy groups could increase its polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many 1,3,4-oxadiazole derivatives have biological activity and are used in the development of pharmaceuticals . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially improving its pharmacokinetic properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and evaluation of its potential uses. Given the biological activity of many 1,3,4-oxadiazole derivatives, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O4/c1-30-19-12-15(13-20(31-2)21(19)32-3)22-28-29-23(33-22)18-7-5-4-6-17(18)14-8-10-16(11-9-14)24(25,26)27/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJAVJAFAWSKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 4
2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

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